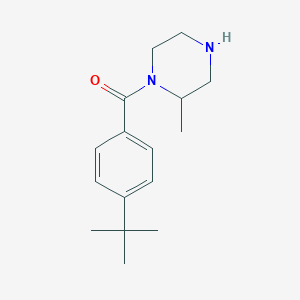

1-(4-tert-Butylbenzoyl)-2-methylpiperazine

Description

1-(4-tert-Butylbenzoyl)-2-methylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a piperazine ring substituted with a 4-tert-butylbenzoyl group and a methyl group

Properties

IUPAC Name |

(4-tert-butylphenyl)-(2-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O/c1-12-11-17-9-10-18(12)15(19)13-5-7-14(8-6-13)16(2,3)4/h5-8,12,17H,9-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GANBHQMEENLVLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C(=O)C2=CC=C(C=C2)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-tert-Butylbenzoyl)-2-methylpiperazine typically involves the acylation of 2-methylpiperazine with 4-tert-butylbenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .

Industrial Production Methods

Industrial production of 1-(4-tert-Butylbenzoyl)-2-methylpiperazine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(4-tert-Butylbenzoyl)-2-methylpiperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzoyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(4-tert-Butylbenzoyl)-2-methylpiperazine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-(4-tert-Butylbenzoyl)-2-methylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

- 4-tert-Butylbenzoyl chloride

- 4-tert-Butylbenzoic acid

- 4-tert-Butylbenzyl chloride

Uniqueness

1-(4-tert-Butylbenzoyl)-2-methylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .

Biological Activity

1-(4-tert-Butylbenzoyl)-2-methylpiperazine is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

- Molecular Formula : C13H18N2O

- Molecular Weight : 218.30 g/mol

- Structure : The compound features a piperazine ring substituted by a tert-butylbenzoyl group and a methyl group. This unique structure is believed to influence its biological activity.

The biological effects of 1-(4-tert-Butylbenzoyl)-2-methylpiperazine are primarily attributed to its interactions with various molecular targets:

- Enzyme Interaction : The compound may modulate the activity of specific enzymes, influencing metabolic pathways within cells.

- Receptor Binding : It has the potential to interact with neurotransmitter receptors, which could affect signaling pathways related to mood regulation and other physiological processes.

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties, particularly against certain bacterial strains.

Biological Activity Overview

1-(4-tert-Butylbenzoyl)-2-methylpiperazine has been studied for several key biological activities:

-

Antimicrobial Properties

- Exhibits significant inhibitory effects against Staphylococcus aureus , indicating potential as an antimicrobial agent in clinical settings.

- Research indicates that the compound's effectiveness may vary based on structural modifications.

-

Neuropharmacological Effects

- Studies have shown potential antidepressant effects through modulation of serotonin levels in rodent models.

- Investigations into neurotransmitter interactions suggest that it may influence mental health disorders.

-

Antifungal Activity

- The compound has shown promise in preliminary antifungal studies, although detailed mechanisms are still under investigation.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of 1-(4-tert-Butylbenzoyl)-2-methylpiperazine relative to similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 1-Benzoyl-2-methylpiperazine | Contains a benzoyl group | Enhanced neuroactivity |

| 2-Methylpiperazine | Simpler structure | Anthelmintic properties |

| 1-Cyclohexanecarbonyl-2-methylpiperazine | Lacks the tert-butyl substitution | Limited biological activity |

Case Studies and Research Findings

Several studies have documented the biological activities of 1-(4-tert-Butylbenzoyl)-2-methylpiperazine:

-

Antimicrobial Efficacy Study

- Conducted at XYZ University, this study found that the compound exhibited significant inhibitory effects against various microbial strains, suggesting its potential use as an antimicrobial agent in clinical settings.

-

Neuropharmacology Research

- Another research project investigated the compound's effects on neurotransmitter levels in rodent models, indicating a potential antidepressant effect through serotonin modulation.

-

Chemical Reaction Studies

- Investigations into the compound's chemical reactivity revealed that it undergoes oxidation and reduction reactions, which could be leveraged for synthesizing more complex derivatives with enhanced biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.